4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
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Overview
Description
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine using nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly, aligning with the principles of green chemistry.
Chemical Reactions Analysis
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other heterocyclic compounds. In biology and medicine, it has shown potential as an anticancer, antibacterial, and antifungal agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
4-phenyl-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline can be compared with other similar compounds, such as pyrano[3,2-c]quinolones and furo[3,2-c]quinolones . These compounds share similar structural motifs and biological activities but differ in their specific chemical structures and properties. The unique structure of this compound gives it distinct advantages in certain applications, such as its potential for use as a fluorescent sensor or biologically active compound .
Properties
IUPAC Name |
12-phenyl-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N/c1-2-8-16(9-3-1)22-19-12-6-11-18(19)21-17-10-5-4-7-15(17)13-14-20(21)23-22/h1-5,7-10,13-14H,6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFHMZFBZIXYJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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